Cas no 3458-28-4 (D(+)-Mannose)

D(+)-マンノースは、天然に存在する単糖の一種で、化学式C6H12O6で表される。グルコースの2位エピマーであり、植物や微生物の細胞壁成分として広く分布している。高い水溶性と安定性を有し、生化学的研究や医薬品中間体としての応用が可能。特に、糖鎖工学や細胞表面糖鎖の解析において重要な役割を果たす。結晶性が高く、純度99%以上の製品は再現性の高い実験結果を得るために不可欠。微生物発酵法または化学合成法で製造され、光学純度の保持が品質管理の鍵となる。

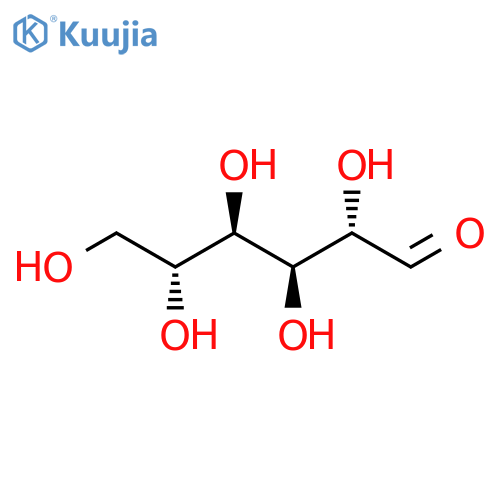

D(+)-Mannose structure

商品名:D(+)-Mannose

D(+)-Mannose 化学的及び物理的性質

名前と識別子

-

- (2S,3S,4R,5R)-2,3,4,5,6-Pentahydroxyhexanal

- CARUBINOSE

- D-MANNOPYRANOSE

- D-(+)-MANNOSE

- D-MANNOSE

- D-MAN

- MANNOSE, D-(+)-

- SEMINOSE

- d-mannos

- D(+)-Mannose

- MANNOSE, D-(+)-(RG)

- MANNOSE, D-(+)-(RG) PrintBack

- Carubinose

- Mannose

- Mannose, d-

- DL-allo-2,3,4,5,6-Pentahydroxy-hexanal

- d-[1,2,3-13C3]Mannose

- d-[1-12C]Mannose (13C depleted at C1)

- d-[1-13C:1-2H]Mannose

- d-[1-18O]Mannose

- d-[2,3,4,5,6-13C5]Mannose

- d-[3,4-13C2]Mannose

- d-[UL-12C6]Mannose (13C depleted)

- aldehydo-D-manno-hexose

- MANNOSE [VANDF]

- PHA4727WTP

- F10857

- A822295

- CERC-802

- CHEBI:37675

- demannose [INN]

- D-Mannose-14C

- AKOS006272280

- DS-2731

- J-630001

- DB12907

- SCHEMBL14865

- 30142-85-9

- D-?Mannose

- GZCGUPFRVQAUEE-KVTDHHQDSA-N

- aldehydo-D-mannose

- NS00083739

- Demannose

- DEMANNOSE [USAN]

- D-MANNOSE [MI]

- MANNOSE, D- [II]

- glycoprotein-phospho-D-mannose

- D-MANNOSE [WHO-DD]

- Q27117223

- 31103-86-3

- Mannopyranose, D-

- QSPL 159

- Ketodeoxynonulonsonic Acid

- HY-N0379

- MANNOSE [INCI]

- CS-0008921

- CHEMBL1232295

- 3458-28-4

- DB-297727

-

- MDL: MFCD00064122

- インチ: 1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6-/m1/s1

- InChIKey: GZCGUPFRVQAUEE-KVTDHHQDSA-N

- ほほえんだ: O=C[C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O

- BRN: 1564373

計算された属性

- せいみつぶんしりょう: 180.06336

- どういたいしつりょう: 180.063388

- 同位体原子数: 0

- 水素結合ドナー数: 5

- 水素結合受容体数: 6

- 重原子数: 12

- 回転可能化学結合数: 5

- 複雑さ: 151

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 5

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): -2.3

- トポロジー分子極性表面積: 110

じっけんとくせい

- 色と性状: はくしょくふんまつ

- 密度みつど: 1.539(lit.)

- ゆうかいてん: 133-140 °C (lit.)

- ふってん: 410.8℃ at 760 mmHg

- フラッシュポイント: 202.2℃

- 屈折率: 1.5730 (estimate)

- ようかいど: H2O: 50 mg/mL

- すいようせい: 2480 g/L (17 ºC)

- あんていせい: Stable. Combustible. Incompatible with strong oxidizing agents.

- PSA: 118.22

- LogP: -3.37880

- マーカー: 5747

- ひせんこうど: 14 º (589nm, c=10, H2O)

- かんど: Hygroscopic

- 酸性度係数(pKa): 12.08(at 25℃)

- ようかいせい: 可溶性

- じょうきあつ: 0.0±2.2 mmHg at 25°C

D(+)-Mannose セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315; H319; H335

- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: S 24/25:肌と目の接触を防ぐ。

- セキュリティの説明: S24/25

- 福カードFコード:3

- 規制条件コード:Q類(糖、アルカロイド、抗生物質、ホルモン)

-

危険物標識:

- TSCA:Yes

- セキュリティ用語:S24/25

- ちょぞうじょうけん:4°C, stored under nitrogen

D(+)-Mannose 税関データ

- 税関コード:29400010

D(+)-Mannose 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| BAI LING WEI Technology Co., Ltd. | DRE-C14752300-250mg |

D-Mannose |

3458-28-4 | 250mg |

¥ 347 | 2022-04-26 | ||

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R013205-100g |

D(+)-Mannose |

3458-28-4 | 99% | 100g |

¥102 | 2023-09-09 | |

| Omicron Biochemicals | MAN-010-0.25g |

D-[5-13C]mannose |

3458-28-4 | 0.25g |

$785 | 2024-07-19 | ||

| Omicron Biochemicals | MAN-018-1.0g |

D-[1,2-13C2]mannose |

3458-28-4 | 1.0g |

$875 | 2024-07-19 | ||

| Omicron Biochemicals | MAN-026-1.0g |

D-[5-2H]mannose |

3458-28-4 | 1.0g |

$2010 | 2024-07-19 | ||

| Omicron Biochemicals | MAN-051-1.0g |

D-[1-13C;2-2H]mannose |

3458-28-4 | 1.0g |

$2405 | 2024-07-19 | ||

| Omicron Biochemicals | MAN-039-0.10g |

D-[2,3,4,5,6-13C5]mannose |

3458-28-4 | 0.10g |

$1260 | 2024-07-19 | ||

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T4812-100 mg |

D-Mannose |

3458-28-4 | 99.21% | 100MG |

¥442.00 | 2022-04-26 | |

| Omicron Biochemicals | MAN-019-1.0g |

D-[1,6-13C2]mannose |

3458-28-4 | 1.0g |

$1940 | 2024-07-19 | ||

| Omicron Biochemicals | MAN-035-0.25g |

D-[1,2,3-13C3]mannose |

3458-28-4 | 0.25g |

$765 | 2024-07-19 |

D(+)-Mannose サプライヤー

Amadis Chemical Company Limited

ゴールドメンバー

(CAS:3458-28-4)D(+)-Mannose

注文番号:A822295

在庫ステータス:in Stock

はかる:500g

清らかである:99%

最終更新された価格情報:Monday, 2 September 2024 16:09

価格 ($):193.0

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:3458-28-4)D-Mannose

注文番号:LE18825

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:20

価格 ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:3458-28-4)D-甘露糖

注文番号:LE26895755

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 13:00

価格 ($):discuss personally

D(+)-Mannose 関連文献

-

1. 635. The mannans of ivory nut (Phytelephas macrocarpa). Part I. The methylation of mannan A and mannan BG. O. Aspinall,E. L. Hirst,E. G. V. Percival,I. R. Williamson J. Chem. Soc. 1953 3184

-

2. 436. Selective esterification of equatorial hydroxyl groups in the synthesis of some methyl ethers of D-mannoseG. O. Aspinall,G. Zweifel J. Chem. Soc. 1957 2271

-

Yanjun Liu,Ziwei Li,Yongjiang Xu,Yuanfa Liu,Changhu Xue Food Funct. 2022 13 11467

-

Meina Liu,Xingyou Wang,Dengyun Miao,Caiyun Wang,Wei Deng Polym. Chem. 2020 11 3054

-

T. Flannelly,M. Lopes,L. Kupiainen,S. Dooley,J. J. Leahy RSC Adv. 2016 6 5797

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:3458-28-4)D-Mannose

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ

Suzhou Senfeida Chemical Co., Ltd

(CAS:3458-28-4)D-Mannose

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ